molecular formula C18H13ClN2OS B2711935 4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 353487-78-2

4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2711935
CAS No.: 353487-78-2
M. Wt: 340.83
InChI Key: DKHPHIHRGWYARY-UHFFFAOYSA-N
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Description

4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which is then further reacted with 4-chlorobenzoyl chloride to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to disrupt mycobacterial energetics sets it apart from other thiazole derivatives, making it a promising candidate for further research and development in the field of medicinal chemistry .

Properties

IUPAC Name

4-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-6,8-9H,7,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHPHIHRGWYARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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